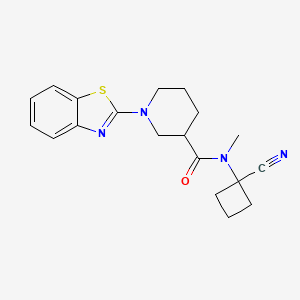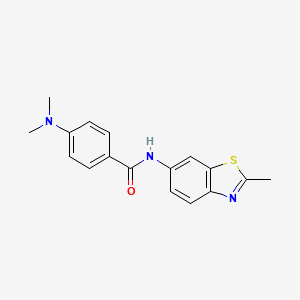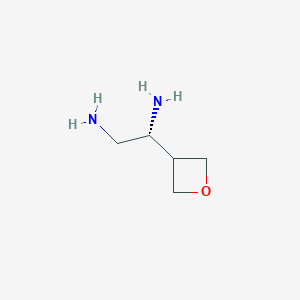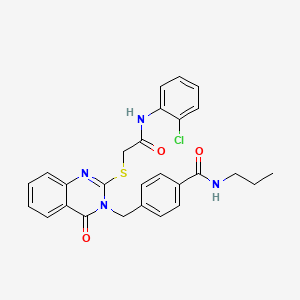![molecular formula C25H24FN5O3 B2739233 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921535-96-8](/img/structure/B2739233.png)
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrrolo[3,2-d]pyrimidine ring, and a carbonyl group . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to undergo a variety of reactions, including substitution, addition, and elimination reactions .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The synthesized derivatives of this compound have shown promising bactericidal effects against Gram-negative species. Specifically, those with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position exhibit stronger antimicrobial activity compared to analogs with benzenesulfonyl moieties .
Anticancer Potential
Research suggests that this compound may have anticancer properties. Investigating its effects on cancer cell lines and understanding its mechanism of action could lead to novel therapeutic strategies .
Anti-inflammatory Agents
Compounds with similar structures have demonstrated anti-inflammatory effects. Investigating whether 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione shares this property could be valuable for drug development .
Safety and Hazards
Direcciones Futuras
Future research could focus on further elucidating the physical and chemical properties of this compound, as well as its potential biological activities. For instance, it could be interesting to investigate whether this compound has any pharmacological activity, given that some piperazine derivatives have been found to have biological activity .
Propiedades
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-3-(4-methylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-16-7-9-17(10-8-16)31-24(33)22-21(27-25(31)34)18(15-28(22)2)23(32)30-13-11-29(12-14-30)20-6-4-3-5-19(20)26/h3-10,15H,11-14H2,1-2H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQBAZVKXXHHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)N4CCN(CC4)C5=CC=CC=C5F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



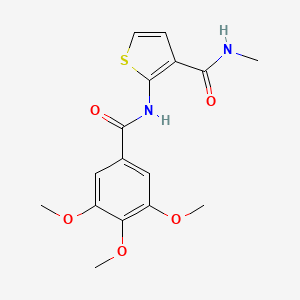
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2739156.png)
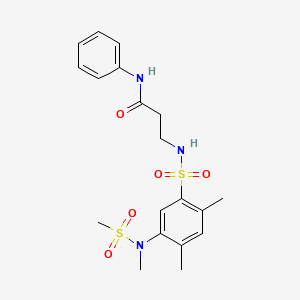

![N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2739160.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2739162.png)
